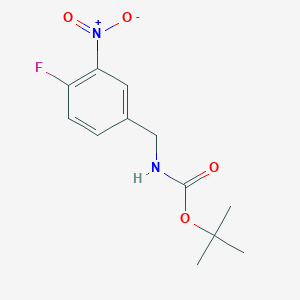

Tert-butyl 4-fluoro-3-nitrobenzylcarbamate

Descripción

Nuclear Magnetic Resonance (NMR) :

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 1.51 (s, 9H) | Singlet | tert-butyl CH₃ |

| ¹H | 7.44–8.30 (m, 3H) | Multiplet | Aromatic protons |

| ¹³C | 152.4 | Carbonyl C=O | Carbamate |

| ¹⁹F | -112.5 | – | Para-fluoro |

Infrared (IR) Spectroscopy :

- Strong absorption at 1705 cm⁻¹ (C=O stretch)

- Peaks at 1520 cm⁻¹ (asymmetric NO₂) and 1340 cm⁻¹ (symmetric NO₂)

- C–F stretch at 1220 cm⁻¹

Mass Spectrometry (MS) :

- Base peak: m/z 200.1 (loss of tert-butyl: [M – C(CH₃)₃]⁺)

- Molecular ion: m/z 256.2 (M⁺, 15% relative abundance)

- Fragment at m/z 182.0 (cleavage of carbamate group)

Thermodynamic Properties: Melting Point, Boiling Point, and Phase Behavior

The compound exhibits monotropic polymorphism , with a single crystalline phase dominating below 100°C. No liquid crystalline behavior is reported.

Solubility Profile and Partition Coefficients (LogP)

Propiedades

IUPAC Name |

tert-butyl N-[(4-fluoro-3-nitrophenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O4/c1-12(2,3)19-11(16)14-7-8-4-5-9(13)10(6-8)15(17)18/h4-6H,7H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMNFPXJSFBABQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20697678 | |

| Record name | tert-Butyl [(4-fluoro-3-nitrophenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885280-67-1 | |

| Record name | 1,1-Dimethylethyl N-[(4-fluoro-3-nitrophenyl)methyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885280-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [(4-fluoro-3-nitrophenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

Tert-butyl 4-fluoro-3-nitrobenzylcarbamate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.

This compound is characterized by the following chemical structure:

- Chemical Formula : CHFNO

- Molecular Weight : 239.22 g/mol

The compound features a tert-butyl group, a nitro group at the meta position, and a fluorine atom at the para position on the benzene ring, which contribute to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to act as a prodrug. Upon metabolic activation, it releases an active amine derivative that can interact with various biological targets. This interaction may influence several pathways, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It has been observed to interact with certain receptors, potentially modulating their activity and affecting downstream signaling cascades.

Anticancer Properties

Recent studies have highlighted the potential of this compound in cancer therapy. It has been investigated for its cytotoxic effects against various cancer cell lines. For instance:

- Study Findings : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against human breast adenocarcinoma cells (MDA-MB-361), with IC values indicating effective cell death at relatively low concentrations .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown promise in anti-inflammatory applications:

- Research Results : Compounds structurally related to this compound exhibited anti-inflammatory activity in animal models, with percentage inhibition values ranging from 39% to 54% when compared to standard anti-inflammatory drugs like indomethacin .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Cell Line/Model | IC | Inhibition Percentage |

|---|---|---|---|

| Cytotoxicity | MDA-MB-361 (Breast Cancer) | Low μM range | N/A |

| Anti-inflammatory | Rat Paw Edema Model | N/A | 39% - 54% |

Case Studies

- Cytotoxicity Study : A recent investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The study concluded that the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways .

- Anti-inflammatory Study : Another study evaluated the anti-inflammatory properties of related carbamate derivatives using a carrageenan-induced rat paw edema model. The results indicated that several derivatives showed promising anti-inflammatory activity comparable to established drugs .

Aplicaciones Científicas De Investigación

Synthesis Overview

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | 4-fluoro-3-nitrobenzoic acid, tert-butyl carbamate | Diethyl ether, BF3·OEt2 | 58% |

| 2 | tert-butyl 4-fluoro-3-nitrobenzoate, butan-1-amine | Ethanol, room temperature | 72% |

| 3 | Ethyl bromo-chroman derivative, tert-butyl 4-fluoro-3-nitrobenzoate | DMF, 90°C | 65% |

These synthesis methods highlight its versatility in forming various derivatives that can be further explored for biological activity.

Medicinal Chemistry Applications

Tert-butyl 4-fluoro-3-nitrobenzylcarbamate has been studied for its potential as a pharmacological agent. Its structural components make it a candidate for modulating biological targets such as ATP-binding cassette (ABC) transporters, which are crucial in drug resistance mechanisms in cancer therapy and other diseases.

Case Studies

- CFTR Potentiation : Research indicates that compounds similar to this compound may act as potentiators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), improving chloride ion transport in cells affected by cystic fibrosis mutations . This suggests potential therapeutic applications in treating cystic fibrosis.

- Drug Development : The compound's ability to enhance the efficacy of other drugs by modifying their pharmacokinetic profiles has been explored. For instance, its use in combination therapies could improve treatment outcomes for conditions like cancer by overcoming drug resistance .

Analytical Applications

In addition to medicinal uses, this compound serves analytical purposes in biochemical assays. Its derivatives can be employed as standards or reagents in various analytical techniques such as chromatography and mass spectrometry.

Applications in Analytical Chemistry

| Technique | Application |

|---|---|

| Chromatography | Used as a standard for retention time analysis |

| Mass Spectrometry | Acts as a reagent for detecting specific analytes |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize the properties and applications of tert-butyl 4-fluoro-3-nitrobenzylcarbamate, three structurally related compounds are analyzed:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Functional Group |

|---|---|---|---|---|---|

| This compound | 885280-67-1 | C₁₂H₁₅FN₂O₄ | 294.26 | 4-Fluoro, 3-nitro | Carbamate (Boc-protected) |

| Tert-butyl 2-fluoro-5-nitrobenzoate | 526218-22-4 | C₁₁H₁₂FNO₄ | 241.22 | 2-Fluoro, 5-nitro | Ester |

| Tert-butyl 3-amino-4-fluorobenzylcarbamate | 657409-24-0 | C₁₂H₁₇FN₂O₂ | 240.27 | 4-Fluoro, 3-amino | Carbamate (Boc-protected) |

Key Comparisons

Functional Group and Reactivity Carbamate vs. Ester: The carbamate group in this compound offers greater stability under basic conditions compared to the ester group in tert-butyl 2-fluoro-5-nitrobenzoate. Esters are more prone to hydrolysis, limiting their utility in prolonged synthetic steps . Nitro vs. Amino Group: The nitro group in this compound can be reduced to an amine (as seen in tert-butyl 3-amino-4-fluorobenzylcarbamate), making it a precursor for bioactive molecules.

Substituent Position Effects

- Fluorine and Nitro Positioning : In this compound, the fluorine at C4 and nitro at C3 create a meta-directing electronic environment, which may influence regioselectivity in further functionalization. By contrast, tert-butyl 2-fluoro-5-nitrobenzoate has fluorine and nitro groups in ortho and para positions relative to the ester, altering resonance effects and solubility .

Biological Interactions

- Nitrobenzyl derivatives, such as this compound, may interact with glutathione S-transferases (GSTs), enzymes involved in detoxifying electrophilic compounds. The nitro group’s electron-withdrawing nature could enhance GST-mediated conjugation with glutathione, a mechanism observed in related nitrobenzylchloride derivatives .

- The tert-butyl group’s steric bulk may reduce metabolic degradation compared to smaller substituents, though this requires empirical validation .

Safety and Handling While specific toxicity data for this compound are unavailable, the tert-butyl moiety’s general reactivity (e.g., decomposition under strong acids to release isobutylene) necessitates precautions against acidic conditions . In contrast, tert-butyl 3-amino-4-fluorobenzylcarbamate, lacking the nitro group, may pose lower mutagenic risk, as nitro groups are often associated with genotoxicity in metabolites .

Métodos De Preparación

General Approach

The synthesis of this compound generally follows a multi-step procedure involving:

- Introduction of the fluoro and nitro substituents on the benzyl ring,

- Formation of the benzylamine intermediate,

- Protection of the amine functionality as a tert-butyl carbamate.

This sequence ensures selective functionalization and protection, allowing for further synthetic manipulations if needed.

Stepwise Preparation Methods

Representative Synthesis Example

A representative synthetic route adapted from literature is as follows:

- Starting Material: Commercially available tert-butylbenzene derivative.

- Nitration: Treatment with fuming nitric acid and sulfuric acid at controlled temperature to obtain 3-nitro-4-fluorobenzene derivative.

- Fluorination: Electrochemical nucleophilic fluorination under potentiostatic conditions to introduce fluorine at the 4-position on the aromatic ring.

- Reduction: Catalytic hydrogenation of the nitro group to the corresponding amine using palladium on carbon and ammonium formate in ethanol under reflux.

- Carbamate Formation: Reaction of the benzylamine intermediate with di-tert-butyl dicarbonate in dichloromethane at room temperature to afford the tert-butyl carbamate protected amine.

Detailed Research Findings and Analysis

Nitration and Fluorination

- Nitration is typically performed under strongly acidic conditions (HNO3/H2SO4), with regioselectivity influenced by existing substituents on the aromatic ring.

- Electrochemical fluorination methods have been developed to introduce fluorine atoms directly onto aromatic rings bearing tert-butyl protecting groups. These methods operate under potentiostatic control and have been shown to yield fluorinated tert-butyl carbamates efficiently.

Reduction of Nitro Group

Carbamate Protection

- The tert-butyl carbamate protecting group is introduced by reaction with di-tert-butyl dicarbonate. This reaction proceeds smoothly in solvents like dichloromethane or tetrahydrofuran at ambient temperature and is typically complete within 40 minutes to several hours.

- Deprotection of tert-butyl carbamates can be achieved under mild acidic conditions or by catalytic methods involving radical cations and hydrosilanes, which release isobutene gas as a byproduct.

Summary Table of Preparation Methods

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Conditions () | Conditions () |

|---|---|---|

| Solvent System | 1,4-dioxane/H₂O | Dichloromethane/THF |

| Catalyst | Pd-based (e.g., Pd(PPh₃)₄) | N/A (carbamate formation) |

| Base | K₂CO₃ | Triethylamine |

| Yield | 96% | >97% purity |

Q. Table 2: Analytical Techniques for Stability Studies

| Technique | Application | Reference |

|---|---|---|

| HPLC | Purity assessment post-synthesis | |

| ¹⁹F NMR | Fluorine electronic environment | |

| DFT Calculations | Substituent effect modeling |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.